molecular formula C8H8ClNO2S B13684585 2-Chloro-4-(cyclopropylsulfonyl)pyridine

2-Chloro-4-(cyclopropylsulfonyl)pyridine

Cat. No.: B13684585
M. Wt: 217.67 g/mol
InChI Key: YJNNGDCFISQZCN-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclopropylsulfonyl)pyridine is a chemical compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom at the second position and a cyclopropylsulfonyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(cyclopropylsulfonyl)pyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the cyclopropylsulfonyl group. One common method involves the reaction of 2-chloropyridine with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(cyclopropylsulfonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-4-(cyclopropylsulfonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclopropylsulfonyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with key metabolic pathways in microorganisms and cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-(cyclopropylsulfonyl)pyridine is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.67 g/mol

IUPAC Name

2-chloro-4-cyclopropylsulfonylpyridine

InChI

InChI=1S/C8H8ClNO2S/c9-8-5-7(3-4-10-8)13(11,12)6-1-2-6/h3-6H,1-2H2

InChI Key

YJNNGDCFISQZCN-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC(=NC=C2)Cl

Origin of Product

United States

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